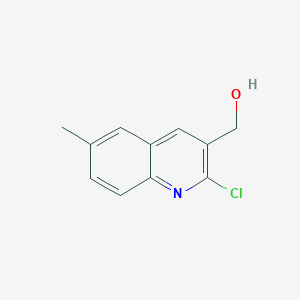

(2-chloro-6-methylquinolin-3-yl)methanol

説明

(2-chloro-6-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C11H10ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-chloroquinoline-3-carbaldehyde as an intermediate, which is then reduced to form the desired methanol derivative . The reaction conditions often include the use of catalysts such as piperidine, pyridine, or triethylamine .

Industrial Production Methods

Industrial production of (2-chloro-6-methylquinolin-3-yl)methanol may involve large-scale chlorination and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

化学反応の分析

Types of Reactions

(2-chloro-6-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline-3-carboxylic acids, various alcohol derivatives, and substituted quinoline compounds .

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that (2-chloro-6-methylquinolin-3-yl)methanol exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) have been determined, supporting its potential as a therapeutic agent against infections.

Anticancer Properties

In vitro studies have revealed that this compound can inhibit cell proliferation in several cancer cell lines. It has been observed to induce apoptosis and modulate the expression of oncogenes and tumor suppressor genes, highlighting its multifaceted role in cancer therapy .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves enzyme inhibition, disrupting essential processes in pathogens or cancer cells. The specific molecular targets vary depending on the biological activity being studied.

Agrochemical Applications

The compound has also been explored for its potential use in agrochemicals. Its derivatives have shown promise as effective agents against agricultural pests and pathogens, contributing to enhanced crop protection strategies. Research into the synthesis of novel derivatives continues to expand its applicability in this field .

Material Science Applications

In materials science, this compound is being investigated for its properties in creating functional materials. Its ability to form hydrogen bonds and π–π stacking interactions can be harnessed in the development of new polymers and nanomaterials with specific functionalities .

Antimicrobial Efficacy

A study demonstrated that derivatives of this compound displayed significant antibacterial activity against various strains. The findings indicated that these compounds could serve as effective therapeutic agents against bacterial infections.

Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis. The compound was found to downregulate specific oncogenes while upregulating tumor suppressor genes, indicating its potential role in cancer therapy .

Material Science Research

Research into the material properties of this compound has shown that it can participate in hydrogen bonding and π–π stacking interactions, making it suitable for applications in developing new functional materials .

作用機序

The mechanism of action of (2-chloro-6-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

- 2-Chloro-6-methoxyquinoline-3-methanol

- 2-Chloro-6-ethoxy-3-methylquinoline

- 2-Chloro-6-methylquinoline-3-carbonitrile

Uniqueness

(2-chloro-6-methylquinolin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanol group at the 3-position and chlorine atom at the 2-position make it a versatile intermediate for further chemical modifications .

生物活性

(2-chloro-6-methylquinolin-3-yl)methanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline ring system with a chloro group at the 2-position, a methyl group at the 6-position, and a hydroxymethyl group at the 3-position. Its molecular formula is C10H9ClN, which contributes to its unique reactivity and potential biological effects. The planar conformation of this compound allows for significant intermolecular interactions, including hydrogen bonding and π-π stacking, which may enhance its stability and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies where related compounds were synthesized and tested against various bacterial strains, it was found that derivatives of 2-chloro-6-methylquinoline demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from 2-chloro-3-formyl-6-methylquinoline showed significant antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-6-methylquinoline | E. coli, S. aureus | 50 μg/ml |

| 2-Chloro-6-methylquinoline Hydrazones | P. aeruginosa, A. niger | 100 μg/ml |

| This compound | TBD (Further studies required) | TBD |

Anticancer Activity

The anticancer potential of this compound has also been explored. Quinoline derivatives have been shown to interact with tubulin, disrupting microtubule formation, which is crucial for cell division. This mechanism can lead to cell cycle arrest and apoptosis in cancer cells . Studies indicate that compounds with similar structures exhibit selective toxicity towards various cancer cell lines, suggesting that this compound may share these properties.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of key enzymes and interference with DNA synthesis pathways. This compound may also induce oxidative stress within microbial cells or cancer cells, leading to cell death.

Case Studies

- Antimicrobial Study : A series of hydrazones derived from 2-chloro-6-methylquinoline were synthesized and tested for their antibacterial properties. Results indicated that modifications to the structure significantly influenced their activity against various pathogens, demonstrating the importance of functional groups in enhancing efficacy .

- Anticancer Research : A study investigating quinolone chalcone derivatives highlighted their ability to target tubulin with high selectivity for cancer cells while sparing normal cells. The findings suggest that similar strategies could be applied to optimize this compound derivatives for improved anticancer activity .

特性

IUPAC Name |

(2-chloro-6-methylquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQVWLZEYAYKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357708 | |

| Record name | 2-Chloro-6-methylquinoline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123637-97-8 | |

| Record name | 2-Chloro-6-methylquinoline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123637-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the spatial arrangement of atoms in (2-Chloro-6-methylquinolin-3-yl)methanol?

A1: The molecule of this compound is described as nearly planar. The root mean square deviation for its non-hydrogen atoms is a mere 0.026 Å. [] This indicates that the majority of atoms lie within a single plane.

Q2: How do the molecules of this compound arrange themselves in a solid state?

A2: In its crystal form, this compound molecules interact through hydrogen bonding. Specifically, O—H⋯O hydrogen bonds link the molecules, forming C(2) chains. [] This type of bonding contributes to the stability of the crystal structure. In addition to hydrogen bonding, weak C—H⋯π interactions and aromatic π–π stacking interactions, with a centroid–centroid distance of 3.713 (3) Å, further stabilize the crystal structure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。